![molecular formula C21H26N2O3S B3479067 N-[2-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide](/img/structure/B3479067.png)
N-[2-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide
説明
N-[2-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).
作用機序
N-[2-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide selectively targets the mutant EGFR protein by irreversibly binding to the ATP-binding pocket of the protein, leading to the inhibition of its activity. This results in the suppression of downstream signaling pathways that are responsible for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-[2-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. It also inhibits the proliferation of cancer cells by arresting the cell cycle at the G1 phase. In addition, N-[2-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide has been shown to reduce the expression of vascular endothelial growth factor (VEGF), which is responsible for the formation of new blood vessels that supply nutrients to tumors.
実験室実験の利点と制限
The advantages of using N-[2-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide in lab experiments include its selectivity for the mutant EGFR protein, its favorable safety profile, and its ability to induce apoptosis and inhibit tumor growth. However, the limitations of using N-[2-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide in lab experiments include the need for specialized equipment and expertise to synthesize and purify the compound, as well as the cost associated with its production.
将来の方向性
For N-[2-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide research include investigating its efficacy in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, further studies are needed to determine the optimal dosing regimen and treatment duration for N-[2-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide. Finally, research is needed to identify biomarkers that can predict patient response to N-[2-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide and to develop strategies to overcome resistance to the drug.
科学的研究の応用
N-[2-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide has shown promising results in the treatment of NSCLC patients who have developed resistance to first-generation EGFR TKIs. It has been shown to selectively inhibit the mutant EGFR protein, which is responsible for the growth and survival of cancer cells. N-[2-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide has also demonstrated a favorable safety profile, with fewer side effects compared to first-generation EGFR TKIs.
特性
IUPAC Name |
N-[2-(azepane-1-carbonyl)phenyl]-N-benzylmethanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-27(25,26)23(17-18-11-5-4-6-12-18)20-14-8-7-13-19(20)21(24)22-15-9-2-3-10-16-22/h4-8,11-14H,2-3,9-10,15-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKLNYHVQFPYRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2C(=O)N3CCCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。